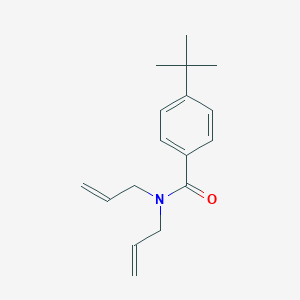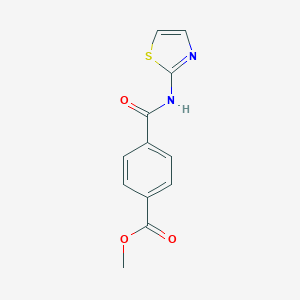
N,N-diallyl-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-4-tert-butylbenzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential use in scientific research. DAPTA has a unique chemical structure that allows it to bind specifically to the CD4 receptor, which is found on the surface of certain immune cells. This property has made DAPTA a valuable tool for investigating the mechanisms of immune cell activation and the development of new therapeutic strategies for diseases such as HIV.
Wirkmechanismus
N,N-diallyl-4-tert-butylbenzamide binds specifically to the CD4 receptor, which is found on the surface of certain immune cells. This binding prevents the interaction of the CD4 receptor with other molecules, including the HIV envelope protein, which is required for viral entry into host cells. By blocking this interaction, N,N-diallyl-4-tert-butylbenzamide effectively prevents HIV from entering host cells and infecting them.
Biochemical and Physiological Effects:
N,N-diallyl-4-tert-butylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of viral entry into host cells, the modulation of immune cell activation, and the induction of apoptosis in certain cancer cells. N,N-diallyl-4-tert-butylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-diallyl-4-tert-butylbenzamide is its specificity for the CD4 receptor, which allows for highly targeted experiments. N,N-diallyl-4-tert-butylbenzamide is also relatively easy to synthesize and can be produced in large quantities. However, N,N-diallyl-4-tert-butylbenzamide does have some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for the use of N,N-diallyl-4-tert-butylbenzamide in scientific research. One area of interest is the development of N,N-diallyl-4-tert-butylbenzamide-based drugs for the treatment of HIV and other viral infections. Another potential application of N,N-diallyl-4-tert-butylbenzamide is in the development of new therapies for inflammatory diseases. Additionally, N,N-diallyl-4-tert-butylbenzamide may have potential as a tool for studying the role of the CD4 receptor in other diseases, such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of N,N-diallyl-4-tert-butylbenzamide is a multi-step process that involves several chemical reactions. The first step is the preparation of tert-butyl-4-aminobenzoate, which is then reacted with allyl bromide to form N-allyl-tert-butyl-4-aminobenzoate. The final step involves the reaction of N-allyl-tert-butyl-4-aminobenzoate with allylamine to form N,N-diallyl-4-tert-butylbenzamide.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-4-tert-butylbenzamide has been used extensively in scientific research as a tool for studying the CD4 receptor and its role in immune cell activation. One of the most significant applications of N,N-diallyl-4-tert-butylbenzamide has been in the study of HIV, where it has been used to investigate the mechanisms of viral entry into host cells. N,N-diallyl-4-tert-butylbenzamide has also been used in the development of new therapeutic strategies for HIV, including the use of N,N-diallyl-4-tert-butylbenzamide-based drugs to block viral entry into host cells.
Eigenschaften
Molekularformel |
C17H23NO |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
4-tert-butyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-6-12-18(13-7-2)16(19)14-8-10-15(11-9-14)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3 |
InChI-Schlüssel |
DSUFIHMUJOQIFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)